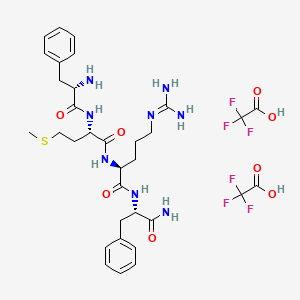
Phe-Met-Arg-Phe amide trifluoroacetate
概要
説明
フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) は、ペプチド作動性ニューロンにおけるカリウム電流を活性化させることが知られている神経ペプチドです。 分子式は C33H44F6N8O8S、分子量は 826.81 g/mol です 。 この化合物は、イオンチャネルの調節とさまざまな生物学的プロセスの影響における役割のために、神経生理学的研究において重要です .
準備方法
合成経路および反応条件: フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) の合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング: 各アミノ酸は、HBTU や DIC などの活性化剤を使用して、樹脂に結合したペプチドにカップリングされます。
脱保護: アミノ酸の仮の保護基は、TFA (トリフルオロ酢酸) を使用して除去されます。
工業生産方法: フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) の工業生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 精製プロセスには、高純度を確保するために、高速液体クロマトグラフィー (HPLC) が使用されます .
化学反応の分析
反応の種類: フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) は、次のようなさまざまな化学反応を起こします。
酸化: この反応はメチオニン残基で起こり、メチオニンスルホキシドの生成につながる可能性があります。
還元: 還元反応は、メチオニンの酸化を逆にすることができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール (DTT) またはその他の還元剤。
置換: アミノ酸誘導体とカップリング剤.
主な生成物:
酸化: メチオニンスルホキシド含有ペプチド。
還元: メチオニン含有ペプチドが回復。
置換: アミノ酸配列が修飾されたペプチドアナログ.
4. 科学研究における用途
フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) は、科学研究においてさまざまな用途があります。
化学: ペプチド合成と修飾の研究におけるモデルペプチドとして使用されます。
生物学: イオンチャネルと神経伝達物質の放出を調節する役割について調査されています。
医学: ホルモン分泌を調節し、代謝プロセスに影響を与える可能性のある治療効果について検討されています。
科学的研究の応用
Phe-Met-Arg-Phe amide (trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in modulating ion channels and neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in regulating hormone secretion and influencing metabolic processes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) は、特定のイオンチャネル、特にカリウムチャネルに結合することにより、その効果を発揮します。この結合は、電圧依存性と受容体依存性のゲート機構を組み合わせたメカニズムによってチャネルを活性化します。 これらのチャネルの活性化は、ニューロンの電気的活動を影響し、神経伝達物質の放出やその他の生理学的プロセスを調節します .
類似の化合物:
フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (酢酸塩): 構造は似ていますが、対イオンが異なります。
フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド: 対イオンはありません。
その他の神経ペプチド: サブスタンスP やニューロペプチドY など.
独自性: フェニルアラニン-メチオニン-アルギニン-フェニルアラニンアミド (トリフルオロ酢酸塩) は、ペプチド作動性ニューロンにおけるカリウム電流の特異的な活性化と、電圧依存性と受容体依存性のゲート機構を組み合わせたメカニズムのために、ユニークです。 これは、神経生理学的研究において貴重なツールになります .
類似化合物との比較
Phe-Met-Arg-Phe amide (acetate): Similar structure but different counterion.
Phe-Met-Arg-Phe amide: Without any counterion.
Other neuropeptides: Such as Substance P and Neuropeptide Y.
Uniqueness: Phe-Met-Arg-Phe amide (trifluoroacetate) is unique due to its specific activation of potassium currents in peptidergic neurons and its combined voltage- and receptor-dependent gating mechanism. This makes it a valuable tool in neurophysiological research .
特性
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7)/t21-,22-,23-,24-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVODPBULIXCTET-PAHQJZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44F6N8O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)




